
Methyl 3-azidocyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-azidocyclohexane-1-carboxylate is an organic compound characterized by the presence of an azide group attached to a cyclohexane ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The azide group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azidocyclohexane-1-carboxylate typically involves the azidation of a suitable precursor. One common method is the reaction of Methyl 3-bromocyclohexane-1-carboxylate with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the azidation process, given the potentially hazardous nature of azide compounds.
化学反応の分析
Types of Reactions: Methyl 3-azidocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form amine derivatives.
Cycloaddition Reactions: The azide group can participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide in DMF at elevated temperatures.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Amine derivatives.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: Amine derivatives.
科学的研究の応用
Methyl 3-azidocyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those involving click chemistry for the formation of triazole rings.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dendrimers, through azide-alkyne cycloaddition reactions.
作用機序
The mechanism of action of Methyl 3-azidocyclohexane-1-carboxylate primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azide group is converted to an amine group, which can further participate in various biochemical pathways.
類似化合物との比較
Methyl 3-azidocyclohexane-1-carboxylate can be compared with other azide-containing compounds, such as:
Methyl 3-azidopropanoate: Similar in structure but with a different carbon chain length.
Methyl 3-azidobenzoate: Contains a benzene ring instead of a cyclohexane ring.
Methyl 3-azido-2-methylpropanoate: Contains an additional methyl group on the carbon chain.
Uniqueness: The uniqueness of this compound lies in its cyclohexane ring, which imparts different steric and electronic properties compared to linear or aromatic azide compounds. This can influence its reactivity and the types of products formed in chemical reactions.
特性
IUPAC Name |
methyl 3-azidocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)6-3-2-4-7(5-6)10-11-9/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERVUWKTWCAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)
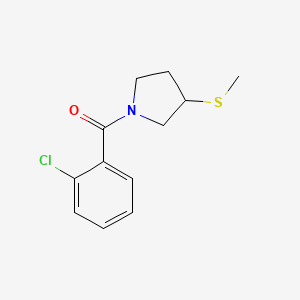
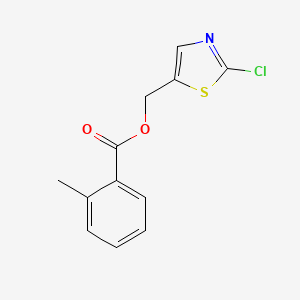
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide](/img/structure/B2728097.png)
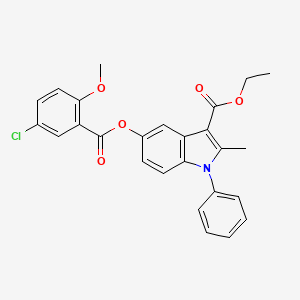
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)
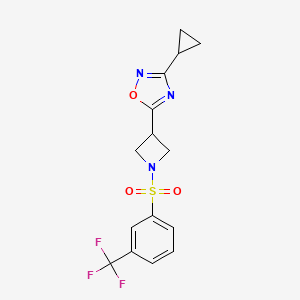
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)
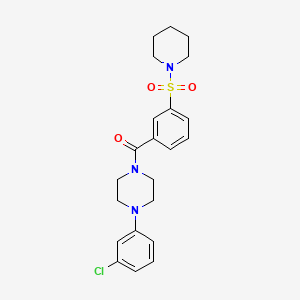
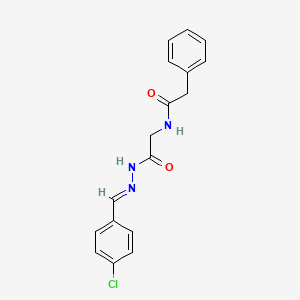
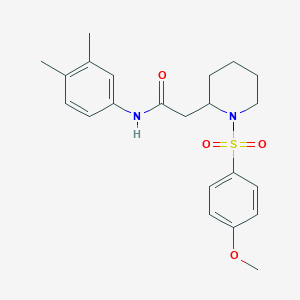
![N-{[3-(2-chlorophenoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2728111.png)
![4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2728113.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
